molecular formula C9H13F3O2 B175575 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester CAS No. 1204296-05-8

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester

Cat. No. B175575
CAS RN: 1204296-05-8
M. Wt: 210.19 g/mol
InChI Key: UKBPRMAOEHOALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester is a chemical intermediate used in the synthesis of other organic compounds . It serves as a versatile building block that can be used as an intermediate, reagent, and reaction component .


Molecular Structure Analysis

The molecular formula of this compound is C9H13F3O2 . Its InChI (International Chemical Identifier) is 1S/C9H13F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 210.19 g/mol . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Transformations

The methyl ester of cyclohexanecarboxylic acid, in the presence of a Co-kieselguhr catalyst, undergoes transformations at temperatures of 350–450°, forming coke, benzene, toluene, cyclohexene, cyclohexane, and various gases (Éidus, Lebedev, & Korytina, 1971).

Biological Applications

Carboxylate esters derived from cyclohexanecarboxylic acid show significant biological activities, including antioxidant, enzyme inhibition, antibacterial, and anti-fungal properties (Danish et al., 2019).

Synthesis and Structural Analysis

The synthesis of fluorinated cyclic s-trans vinylogous acid and amide ester derivatives has been achieved, representing novel synthetically useful trifluoromethyl building blocks (Okoro et al., 2006). Trifluoromethylated 4,5-dihydroorotic acid analogues and their esters exhibit an interaction between the fluorine atom of the CF3 group and the carbon atom of the ester group, which may stabilize certain molecular conformations (Sukach et al., 2015).

Stereochemical Control in Hydrogenation

The stereochemistry of hydrogenation of unsaturated cyclohexanecarboxylic acids and their esters reveals selective reductions and isomerisation of olefinic double bonds (Brown & Hall, 1985).

Applications in Liquid Crystals

Esters of cyclohexanecarboxylic acid have been studied for their liquid-crystal transition temperatures and their utility in electro-optic display device applications (Kelly, 1989).

Insect Pest Control

Certain esters of cyclohexanecarboxylic acid are being investigated as potential agents in insect pest control, with a focus on synthesizing various stereoisomers for effective application (Wimmer et al., 2007).

Safety and Hazards

The compound is classified as a combustible solid . It does not have a specified flash point . The compound has several hazard classifications: Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2 .

properties

IUPAC Name

methyl 4-(trifluoromethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBPRMAOEHOALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester

Synthesis routes and methods

Procedure details

In 25 ml of methanol, 1.0 g of 4-trifluoromethylcyclohexanecarboxylic acid was dissolved. Thereto 50 mg of concentrated hydrochloric acid was added and the mixture was heated under reflux for 10 hours. After the reaction mixture was cooled to room temperature, water was added thereto and the mixture was extracted with t-butyl methyl ether. The organic layer was washed with aqueous saturated sodium chloride, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 0.83 g of methyl 4-trifluoromethylcyclohexanecarboxylate (cis/trans ratio 7/1).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three

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